N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea
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Overview
Description
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety substituted with dimethyl groups and a phenyl ring attached to a pyrrole group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(1H-pyrrol-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 4-[(1H-pyrrol-2-yl)oxy]aniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Alkyl or acyl-substituted pyrrole derivatives.
Scientific Research Applications
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
4-[(1H-pyrrol-2-yl)oxy]aniline: Lacks the dimethylurea moiety.
N,N’-Dimethyl-N-phenylurea: Contains a phenyl ring but lacks the pyrrole group.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
651021-59-9 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1,3-dimethyl-1-[4-(1H-pyrrol-2-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-5-7-11(8-6-10)18-12-4-3-9-15-12/h3-9,15H,1-2H3,(H,14,17) |
InChI Key |
PJQOIHQFVCDXBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CC=CN2 |
Origin of Product |
United States |
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